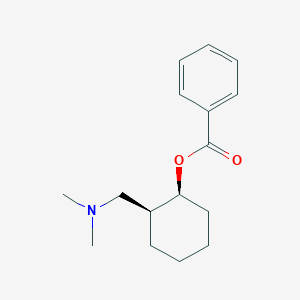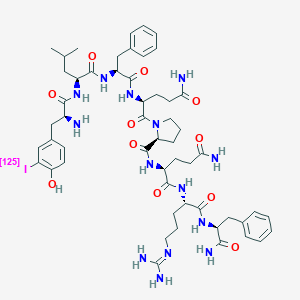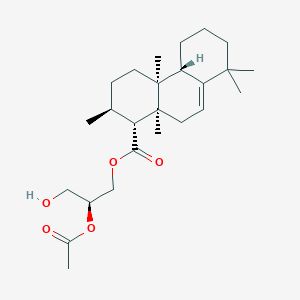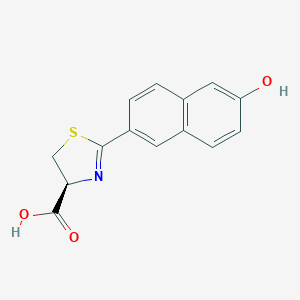
Ursodeoxycholylcysteic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursodeoxycholylcysteic acid (UDCA) is a bile acid derivative that has been widely studied for its potential therapeutic properties. UDCA is a naturally occurring bile acid that is found in small quantities in human bile. It has been shown to have a range of potential applications, from treating liver diseases to preventing cancer.
Mecanismo De Acción
The mechanism of action of Ursodeoxycholylcysteic acid is not fully understood, but it is thought to work by reducing the toxicity of bile acids and protecting cells from damage. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing liver enzyme levels, improving insulin sensitivity, and reducing inflammation. It has also been shown to have a protective effect on liver cells and to reduce the risk of liver cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ursodeoxycholylcysteic acid has a number of advantages for use in lab experiments, including its low toxicity and its ability to dissolve in both water and organic solvents. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research into Ursodeoxycholylcysteic acid. These include investigating its potential use in treating other liver diseases, such as hepatitis and cirrhosis, as well as exploring its potential as a treatment for other conditions, such as diabetes and cancer. There is also potential for further research into the mechanisms of action of this compound and the development of new synthesis methods to make it more readily available for use in research and clinical settings.
In conclusion, this compound is a bile acid derivative that has shown great promise in scientific research for its potential therapeutic properties. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are also many potential future directions for research into this compound, making it an exciting area of study for scientists and researchers alike.
Métodos De Síntesis
Ursodeoxycholylcysteic acid can be synthesized in a number of ways, including through the oxidation of cholic acid or the reduction of deoxycholic acid. The most commonly used method involves the oxidation of cholic acid with nitric acid.
Aplicaciones Científicas De Investigación
Ursodeoxycholylcysteic acid has been the subject of extensive scientific research, with studies investigating its potential therapeutic properties in a range of conditions. These include liver diseases such as primary biliary cirrhosis and non-alcoholic fatty liver disease, as well as gastrointestinal disorders and cancer.
Propiedades
Número CAS |
119059-81-3 |
|---|---|
Fórmula molecular |
C29H47NO7S |
Peso molecular |
553.8 g/mol |
Nombre IUPAC |
(2R)-3-(carboxymethylsulfanyl)-2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H47NO7S/c1-16(4-7-24(33)30-22(27(36)37)14-38-15-25(34)35)19-5-6-20-26-21(9-11-29(19,20)3)28(2)10-8-18(31)12-17(28)13-23(26)32/h16-23,26,31-32H,4-15H2,1-3H3,(H,30,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20?,21?,22+,23+,26?,28+,29-/m1/s1 |
Clave InChI |
ZWSORXOIMLQGIS-JSFYCSFPSA-N |
SMILES isomérico |
C[C@H](CCC(=O)N[C@@H](CSCC(=O)O)C(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
UDC-cysA ursodeoxycholylcysteic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)



![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)








